molecular formula C18H17N5O2 B5427166 7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5427166
M. Wt: 335.4 g/mol
InChI Key: KDCHPILDUVLKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a [1,2,4]triazolo[1,5-a]pyrimidine ring system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused to a [1,2,4]triazolo[1,5-a]pyrimidine ring system . The presence of the methoxyphenyl and ethyl groups would further contribute to its structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its aromatic heterocyclic structure. The presence of the pyridine and [1,2,4]triazolo[1,5-a]pyrimidine rings could make it participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the various functional groups would likely contribute to its polarity, solubility, and reactivity .

Future Directions

The future research directions for this compound could involve studying its biological activity, potential therapeutic uses, and its physical and chemical properties. Further studies could also explore its synthesis and chemical reactions .

properties

IUPAC Name

11-[2-(2-methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-16-14(23-18(21-12)19-11-20-23)8-10-22(17(16)24)9-7-13-5-3-4-6-15(13)25-2/h3-6,8,10-11H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCHPILDUVLKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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